4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a chlorine atom at the 4-position, linked to a thiazole ring. The thiazole moiety is further functionalized with a 2-(3,4-dihydroisoquinolin-1H-yl)-2-oxoethyl group. While direct biological data for this compound are unavailable in the provided evidence, analogs with similar scaffolds demonstrate activity as butyrylcholinesterase (BChE) inhibitors, anti-aggregation agents for amyloid-β (Aβ), and serotonin receptor ligands .
Properties
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c22-17-7-5-15(6-8-17)20(27)24-21-23-18(13-28-21)11-19(26)25-10-9-14-3-1-2-4-16(14)12-25/h1-8,13H,9-12H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCLPRZBGOHJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. A common route includes the preparation of intermediate compounds such as 3,4-dihydroisoquinoline derivatives and thiazole compounds, which are then coupled through amide bond formation.
Starting materials: The synthesis begins with commercially available 4-chlorobenzoyl chloride and 3,4-dihydroisoquinoline.
Thiazole formation: Thiazole derivatives can be synthesized by reacting α-haloketones with thiourea or other sulfur sources.
Coupling reaction: The final step involves coupling the prepared thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base (such as triethylamine) to yield the target compound.
Industrial Production Methods
Large-scale production of this compound follows similar synthetic routes but optimized for efficiency and yield. Techniques such as solvent selection, reaction temperature control, and the use of catalysts are adjusted to suit industrial requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The isoquinoline moiety in the compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The carbonyl group in the thiazole ring is prone to reduction, yielding alcohol derivatives.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: N-oxide derivatives of 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide.
Reduction: Reduced alcohol derivatives at the thiazole carbonyl position.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Neurodegenerative Disease Research
Recent studies have highlighted the potential of compounds similar to 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide as inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. Research indicates that thiazole derivatives exhibit promising AChE inhibitory activity, which could lead to therapeutic advancements in treating cognitive decline associated with neurodegenerative disorders .
Multi-targeted Ligands
The compound's structure suggests it may serve as a multi-targeted ligand (MTDL), which is significant in the context of treating complex diseases that involve multiple pathways. For instance, studies on similar thiazole and isoquinoline derivatives have shown effectiveness against both cholinesterase and monoamine oxidase (MAO), enzymes implicated in depression and neurodegeneration .
Case Study 1: Acetylcholinesterase Inhibition
A study investigated a series of thiazole derivatives for their AChE inhibitory activity. Among these compounds, those structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .
Case Study 2: Multi-targeted Activity Against MAO and ChE
Another study focused on the synthesis of benzothiazole–isoquinoline derivatives. Compounds were evaluated for their ability to inhibit MAO-B and butyrylcholinesterase (BuChE). The results showed that several derivatives significantly reduced enzyme activity, suggesting potential applications in treating conditions like depression alongside cognitive impairments .
Mechanism of Action
4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide exerts its effects through various molecular mechanisms:
Molecular Targets: The compound can interact with enzymes and receptor proteins, influencing their activity.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues with Thiazole and Benzamide Motifs
Substituent Variations on the Benzamide Ring
- Target Compound : 4-Chloro substitution on benzamide.
- Analogues: N-(4-Methyl-1,3-thiazol-2-yl)-3-nitrobenzamide (): Features a nitro group at the 3-position instead of chlorine. 4-Chloro-N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide (CAS 921585-00-4, ): Replaces the dihydroisoquinoline group with a 2,3-dimethylanilino moiety. This modification reduces rigidity and may decrease selectivity for cholinesterases .
Thiazole Ring Modifications
- Target Compound: Thiazole linked to a 2-oxoethyl-dihydroisoquinoline group.
- Analogues: (R)-N-(5-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (): Replaces the benzamide with a benzo[d]thiazole ring. Chlorine substitution at the 5-position improves purity (100% HPLC) and melting point (248–251°C), suggesting enhanced crystallinity . 4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide (): Introduces a sulfonyl linker and ethoxy-ethyl substituents on the benzothiazole. This increases molecular weight (MW >500) and solubility in polar solvents .
Dihydroisoquinoline Derivatives
- Target Compound: 3,4-Dihydroisoquinoline linked via a ketone.
- Analogues: 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoylbenzamide (): Replaces the thiazole with a butanoyl chain. 4-((6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl-pyrrolidin-1-yl-methanone (): Bromine at the 6-position of dihydroisoquinoline enhances halogen bonding with targets, as seen in BChE inhibition (IC₅₀ ~1.2 µM) .
Table 1: Key Properties of Selected Analogues
Biological Activity
4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C20H18ClN3O3S
- Molecular Weight : 447.95 g/mol
- CAS Number : 593255-83-5
- Boiling Point : Predicted at 656.0 ± 65.0 °C
- Density : 1.369 ± 0.06 g/cm³
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor by binding to the active sites of these targets, thus modulating their activity and influencing various signaling pathways involved in cellular processes.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent antiproliferative activities against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations .
Antimicrobial Activity
Research has indicated that thiazole derivatives possess antimicrobial properties. A study highlighted the synthesis of thiazolidones derived from thiosemicarbazones, which showed effective antibacterial and antifungal activities against several pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
The dihydroisoquinoline moiety present in the compound has been linked to neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 0.05 | Glioblastoma |
| Compound B | Antimicrobial | 0.1 | Staphylococcus aureus |
| Compound C | Neuroprotective | 0.03 | Neuronal cells |
Table 2: Synthesis Pathways
| Step | Reactants | Conditions |
|---|---|---|
| Formation of Thiazole | α-haloketone + thiourea | Basic conditions |
| Coupling Reaction | Thiazole derivative + dihydroisoquinoline precursor | EDCI in triethylamine |
Case Studies
- Antitumor Efficacy Study : A recent study evaluated the cytotoxic effects of thiazole derivatives on glioblastoma cells, demonstrating that compounds similar to our target compound induced significant apoptosis through mitochondrial pathways .
- Neuroprotection Research : Another investigation focused on the neuroprotective properties of isoquinoline derivatives, revealing that they could reduce neuronal death in models of oxidative stress .
- Antimicrobial Testing : A comprehensive study assessed various thiazole compounds for their antimicrobial efficacy against clinical isolates, finding notable activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for this compound?
- Synthesis :
- The compound can be synthesized via multi-step protocols, often involving coupling reactions between thiazole-amine intermediates and benzoyl chlorides. For example, details a similar synthesis using pyridine as a solvent and equimolar ratios of reactants to form amide bonds .
- Critical steps include refluxing with acetic acid ( ), purification via column chromatography, and recrystallization from methanol or ethanol .
- Characterization :
- 1H/13C-NMR for structural elucidation of the thiazole, dihydroisoquinoline, and benzamide moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- ESI-MS/HRMS to confirm molecular weight (e.g., [M+H]+ peaks) .
- IR spectroscopy to validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. What starting materials are critical for synthesizing the thiazole core?
- Thiazole-2-amine derivatives (e.g., 4-(2-bromoethyl)thiazol-2-amine) are key precursors. highlights reactions with substituted benzaldehydes or benzoyl chlorides under reflux conditions .
- 3,4-Dihydroisoquinoline intermediates can be prepared via Pictet-Spengler reactions or alkylation of isoquinoline derivatives ( ) .
Q. How is reaction progress monitored during synthesis?
- TLC (e.g., silica gel plates with ethyl acetate/hexane) to track intermediates .
- HPLC for purity assessment post-synthesis, using C18 columns and UV detection at 254 nm ( ) .
Advanced Research Questions
Q. How can low yields in the amide coupling step be optimized?
- Methodology :
- Adjust stoichiometry (e.g., 1.2 equivalents of benzoyl chloride to amine) to drive completion .
- Use coupling agents like DCC/DMAP or HATU in DMF for difficult reactions .
- Optimize solvent polarity (e.g., pyridine for nucleophilic catalysis, ) .
Q. How to resolve contradictions in reported biological activity data for similar compounds?
- Case Study : shows varying BChE inhibition (IC50: 0.5–10 µM) for analogs with different substituents. Discrepancies may arise from:
- Assay conditions (e.g., pH, enzyme source) .
- Substituent effects on solubility (e.g., morpholine vs. pyrrolidine groups) .
- Resolution : Standardize assays (e.g., Ellman’s method) and perform SAR studies using docking simulations (e.g., AutoDock Vina) to identify critical binding interactions .
Q. What strategies stabilize the dihydroisoquinoline moiety during storage?
- Analytical Approach :
- Monitor degradation via HPLC-MS under stress conditions (heat, light, humidity).
- Use lyophilization for long-term storage in amber vials at -20°C ( ) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
